molecular formula C11H5BrClFOS B8442899 2-Bromo3-chloro-5-(4-fluorobenzoyl)-thiophene

2-Bromo3-chloro-5-(4-fluorobenzoyl)-thiophene

Cat. No. B8442899
M. Wt: 319.58 g/mol
InChI Key: FNSWSRYOYMRGLZ-UHFFFAOYSA-N
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Patent
US06288085B1

Procedure details

Ferric chloride (301.2 g) was added to a stirred solution of 2-bromo-3-chlorothiophene (148.5 g) and 4-fluorobenzoyl chloride (169.7 g) in dichloromethane (2230 ml), cooled to 18° C. in an icetwater bath. The temperature of the reaction mixture rose to 22° C. and was then cooled to 12° C. Cooling was removed and the reaction mixture was stirred for a further 50 min during which time the internal temperature rose to 16° C. The reaction mixture was re-cooled to 10° C., water (700 ml) was added carefully, keeping the internal temperature below 15° C., and the mixture was then stirred for 1 h. The dichloromethane layer was separated and the aq layer was washed with dichloromethane. The combined dichloromethane layer was washed with water and saturated sodium bicarbonate solution. The dichloromethane was separated and the aq. layer filtered through dicalite and extracted with dichloromethane. The extract was washed with water, dried (Na2SO4) and evaporated to dryness to give 2-bromo-3-chloro-5-(4-fluorobenzoyl)-thiophene as a solid (233.3 g).
[Compound]
Name
Ferric chloride
Quantity
301.2 g
Type
reactant
Reaction Step One
Quantity
148.5 g
Type
reactant
Reaction Step One
Quantity
169.7 g
Type
reactant
Reaction Step One
Quantity
2230 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:3][CH:4]=[CH:5][C:6]=1[Cl:7].[F:8][C:9]1[CH:17]=[CH:16][C:12]([C:13](Cl)=[O:14])=[CH:11][CH:10]=1>ClCCl>[Br:1][C:2]1[S:3][C:4]([C:13](=[O:14])[C:12]2[CH:16]=[CH:17][C:9]([F:8])=[CH:10][CH:11]=2)=[CH:5][C:6]=1[Cl:7]

Inputs

Step One
Name
Ferric chloride
Quantity
301.2 g
Type
reactant
Smiles
Name
Quantity
148.5 g
Type
reactant
Smiles
BrC=1SC=CC1Cl
Name
Quantity
169.7 g
Type
reactant
Smiles
FC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
2230 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
18 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for a further 50 min during which time the internal temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose to 22° C.
TEMPERATURE
Type
TEMPERATURE
Details
was then cooled to 12° C
TEMPERATURE
Type
TEMPERATURE
Details
Cooling
CUSTOM
Type
CUSTOM
Details
was removed
CUSTOM
Type
CUSTOM
Details
rose to 16° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was re-cooled to 10° C.
ADDITION
Type
ADDITION
Details
water (700 ml) was added carefully
CUSTOM
Type
CUSTOM
Details
the internal temperature below 15° C.
STIRRING
Type
STIRRING
Details
the mixture was then stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The dichloromethane layer was separated
WASH
Type
WASH
Details
the aq layer was washed with dichloromethane
WASH
Type
WASH
Details
The combined dichloromethane layer was washed with water and saturated sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
The dichloromethane was separated
FILTRATION
Type
FILTRATION
Details
the aq. layer filtered through dicalite
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
BrC=1SC(=CC1Cl)C(C1=CC=C(C=C1)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 233.3 g
YIELD: CALCULATEDPERCENTYIELD 97.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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